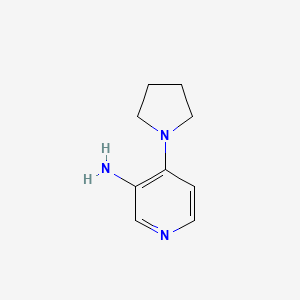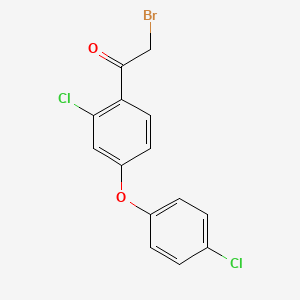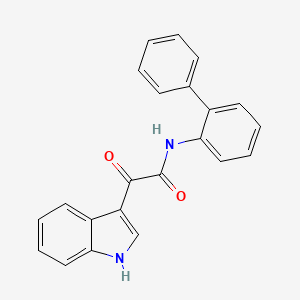
4-(吡咯烷-1-基)吡啶-3-胺
描述
4-(Pyrrolidin-1-yl)pyridin-3-amine is an organic compound with the molecular weight of 163.22 . It consists of a pyrrolidinyl group attached via N to the 4-position of pyridine . It is a white solid and is used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of compounds with the pyrrolidine ring can be achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The synthesis of compounds like 4-(Pyrrolidin-1-科学研究应用
新型生物活性化合物通用支架以4-(吡咯烷-1-基)吡啶-3-胺为代表的五元吡咯烷环,由于其饱和支架提供sp3杂化、对立体化学的贡献以及增加的三维覆盖率,已广泛用于药物化学。该结构有利于探索药效团空间,包括吡咯烷在内的衍生物在各种生物活性分子中显示出靶标选择性。此类化合物因其在合成策略中的多功能性而备受关注,包括成环和预制吡咯烷环的功能化,在设计具有不同生物学特征的新候选药物方面显示出巨大潜力(Li Petri et al., 2021)。
有机合成中的催化4-(吡咯烷-1-基)吡啶-3-胺及其衍生物在催化中发挥着至关重要的作用,尤其是在C-N键形成的交叉偶联反应中。这些反应是有机合成中的基础,为合成复杂分子提供了途径。吡咯烷衍生物在用于此类反应的可回收铜催化剂体系中的作用突出了它们在可持续和高效合成工艺中的重要性,为商业开发提供了潜在候选者(Kantam et al., 2013)。
立体选择性合成吡咯烷环的立体异构性,如4-(吡咯烷-1-基)吡啶-3-胺中的立体异构性,对于实现立体选择性合成至关重要。在创建具有特定生物活性的候选药物时,这一方面尤为重要,因为取代基的空间取向会影响与蛋白质的结合方式。例如,手性亚磺酰胺已广泛用于N-杂环化合物的不对称合成,展示了吡咯烷衍生物在开发结构多样且具有生物活性的化合物中的作用(Philip et al., 2020)。
环境应用此外,已经探索了胺官能化吸附剂(可能包括4-(吡咯烷-1-基)吡啶-3-胺的衍生物)从水中去除持久性有机污染物。这些吸附剂在吸附污染物方面的有效性归因于静电相互作用、疏水相互作用和吸附剂的形态。该应用与解决环境污染挑战尤为相关,突出了该化合物在药理学背景之外的多功能性(Ateia et al., 2019)。
作用机制
Target of Action
Compounds with a pyrrolidine scaffold have been reported to show activity against various targets, including ck1γ and ck1ε . The pyrrolidine ring is a common feature in many biologically active compounds, contributing to the stereochemistry of the molecule and efficiently exploring the pharmacophore space .
Mode of Action
Compounds with a pyrrolidine scaffold have shown nanomolar activity against ck1γ and ck1ε . This suggests that the compound may interact with these targets, leading to changes in their activity. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine scaffold have been associated with various biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
Modifications of the pyrrolidine scaffold have been made to optimize the pharmacokinetic profile of related compounds
Result of Action
Compounds with a pyrrolidine scaffold have shown various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The physicochemical parameters of pyrrolidine and its derivatives, including steric factors, can influence their biological activity .
属性
IUPAC Name |
4-pyrrolidin-1-ylpyridin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c10-8-7-11-4-3-9(8)12-5-1-2-6-12/h3-4,7H,1-2,5-6,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXNZFEAFVPIIQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=NC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601300764 | |
| Record name | 4-(1-Pyrrolidinyl)-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601300764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90648-19-4 | |
| Record name | 4-(1-Pyrrolidinyl)-3-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90648-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1-Pyrrolidinyl)-3-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601300764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(dimethylamino)ethyl]-4-imino-1,2,3,4-tetrahydroquinazolin-2-one](/img/structure/B3301030.png)



![1H-Indole-1-carboxylic acid, 2-borono-5-[3-(1,3-dioxolan-2-yl)propyl]-, 1-(1,1-dimethylethyl) ester](/img/structure/B3301056.png)




![4-bromo-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzene-1-sulfonamide](/img/structure/B3301078.png)
![8-(4-ethoxybenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B3301086.png)



